DS44960156 is a novel small molecule inhibitor specifically targeting the enzyme methylenetetrahydrofolate dehydrogenase (MTHFD2). It has demonstrated significant selectivity, exhibiting over an 18-fold preference for MTHFD2 compared to its isoform, MTHFD1. This selectivity is crucial for therapeutic applications, particularly in cancer treatment, where MTHFD2 plays a pivotal role in cellular metabolism and proliferation. The compound was developed through structure-based drug design, leveraging computational modeling and molecular dynamics simulations to optimize its binding properties and efficacy against MTHFD2 .
DS44960156 falls under the classification of diaminopyrimidine-based inhibitors. It is characterized as a tricyclic coumarin scaffold compound, which enhances its binding affinity and selectivity for MTHFD2. The development of this compound involved extensive research into its structure-activity relationship, leading to its identification as a promising candidate for further optimization in medicinal chemistry .
The synthesis of DS44960156 involved several key steps:
Technical details regarding the synthesis include the use of standard organic reactions under controlled conditions, ensuring high purity and yield of DS44960156.
The molecular structure of DS44960156 has been elucidated using X-ray crystallography, revealing its binding conformation within the active site of MTHFD2. Key features include:
DS44960156 undergoes specific chemical reactions primarily associated with its interaction with MTHFD2. The binding process involves:
Technical details regarding these interactions were assessed through molecular dynamics simulations, which provided insights into the dynamic behavior of the protein-ligand complex.
The mechanism by which DS44960156 inhibits MTHFD2 involves:
Data from molecular dynamics simulations indicate that DS44960156 maintains stable interactions within the active site throughout extended simulation periods, confirming its potential as a robust inhibitor.
Key physical and chemical properties of DS44960156 include:
DS44960156 holds significant promise in scientific research and potential therapeutic applications:
High-throughput screening served as the cornerstone for discovering the initial hit compound that led to DS44960156. Researchers employed a thermal shift assay to screen large compound libraries against Methylenetetrahydrofolate Dehydrogenase 2, a mitochondrial enzyme overexpressed in numerous cancers but absent in most healthy adult tissues. This approach identified a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (designated Compound 1) as a promising hit, exhibiting an half-maximal inhibitory concentration value of 8.3 µM against Methylenetetrahydrofolate Dehydrogenase 2 while showing no activity (>100 µM half-maximal inhibitory concentration) against the cytosolic isoform Methylenetetrahydrofolate Dehydrogenase 1 [1]. The thermal shift assay measured protein thermal stability changes upon ligand binding, enabling rapid identification of binders from diverse chemical libraries [2] [3]. This screening methodology proved particularly valuable for targeting Methylenetetrahydrofolate Dehydrogenase 2, given the limited availability of selective chemical probes at the time and the high conservation of the folate-binding site across isoforms [1].
Table 1: High-Throughput Screening Parameters for Initial Methylenetetrahydrofolate Dehydrogenase 2 Hit Identification
Screening Parameter | Specification | Significance |
---|---|---|
Assay Type | Thermal Shift Assay | Detects ligand binding through protein stabilization |
Primary Readout | Protein Melting Temperature Shift | Quantitative measure of binding affinity |
Initial Hit Compound | Tetrahydropyrido[4,3-d]pyrimidin-4-one derivative | Moderate Methylenetetrahydrofolate Dehydrogenase 2 inhibition (half-maximal inhibitory concentration 8.3 µM) |
Key Selectivity Feature | >100 µM half-maximal inhibitory concentration against Methylenetetrahydrofolate Dehydrogenase 1 | Unprecedented isoform selectivity |
Throughput Capacity | Thousands of compounds screened daily | Enabled identification of novel chemotypes |
Following the high-throughput screening hit identification, researchers employed structure-based drug design to optimize the initial scaffold. X-ray crystallography of Compound 1 bound to Methylenetetrahydrofolate Dehydrogenase 2 (Protein Data Bank code 6JID) revealed critical interactions: four hydrogen bonds (involving Glutamine 132/Lysine 88 with the pyrimidin-4-one carbonyl, Asparagine 87 with the linker amide carbonyl, and Glycine 310 with the sultam sulfonyl group) and a π-π stacking interaction between Tyrosine 84 and the pyrimidin-4-one ring [1] [4]. Significantly, the interaction between the linker amide carbonyl and Asparagine 87 was identified as crucial for selectivity, as this residue corresponds to Valine 55 in Methylenetetrahydrofolate Dehydrogenase 1, which cannot form an equivalent hydrogen bond [1].
These structural insights guided the strategic optimization of the scaffold. Researchers systematically modified the sultam moiety, discovering that carboxylic acid bioisosteres enhanced potency 3-fold compared to the original hit [1]. Ortho-substituted benzoic acid derivatives, particularly ortho-chloro variants, yielded submicromolar inhibitors. Core scaffold modifications focused on improving ligand efficiency and physicochemical properties, culminating in the development of tricyclic coumarin derivatives that optimally occupied the hydrophobic subpockets while maintaining critical hydrogen bonding interactions [4]. The cocrystal structure of the optimized lead DS44960156 (Protein Data Bank code 6JIB) confirmed preservation of the key hydrogen bond network with Glutamine 132, Lysine 88, Asparagine 87, and Glycine 310, while better filling the hydrophobic region through the coumarin extension [1].
Scaffold hopping represented a pivotal strategy in evolving the initial hit into DS44960156. The original tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold (Compound 1) presented challenges for optimization due to potential metabolic liabilities associated with the unmasked weak acidic N-H group and limited opportunities for potency enhancement [1]. Structural analysis revealed that the benzene substituent of Compound 1 was not optimally packed within its binding pocket, suggesting this region could accommodate alternative ring systems [1] [8].
Researchers designed a scaffold-hopping approach that replaced the bicyclic pyrimidin-4-one core with a tricyclic coumarin system, significantly improving molecular recognition. The coumarin scaffold offered three key advantages: (1) elimination of the metabolically vulnerable N-H group, (2) enhanced π-π stacking capability with Tyrosine 84 through its extended planar system, and (3) optimal projection of substituents toward key subpockets [1] [4]. Synthetic routes to the tricyclic coumarin core initially employed Pechmann condensation, though yields were low (~10%). Subsequent development of a stepwise protocol via pinacol rearrangement significantly improved synthetic efficiency [1].
This strategic scaffold replacement dramatically improved potency and selectivity. The resulting tricyclic coumarin derivative DS44960156 exhibited an half-maximal inhibitory concentration of 1.6 µM against Methylenetetrahydrofolate Dehydrogenase 2 while maintaining selectivity over Methylenetetrahydrofolate Dehydrogenase 1 (>18-fold), representing a significant improvement over the original screening hit [1]. The cocrystal structure of DS44960156 bound to Methylenetetrahydrofolate Dehydrogenase 2 (Protein Data Bank code 6JIB) confirmed the predicted binding mode, with the coumarin oxygen forming an additional hydrogen bond not present in the original complex [4].
Throughout the optimization process, researchers maintained stringent focus on ligand efficiency metrics and molecular weight parameters to ensure drug-like properties. DS44960156 was designed with a molecular weight of <400 Da and demonstrated improved ligand efficiency (0.32 kcal/mol per heavy atom) compared to the initial screening hit [1] [4]. These parameters aligned with optimal drug-likeness guidelines for permeability and bioavailability, crucial for targeting intracellular enzymes.
The structure-based optimization preserved the molecular weight below 400 Da while significantly enhancing potency. Key modifications included: (1) introduction of a carboxylic acid bioisostere at the terminal position to replace the sultam group, improving solubility and reducing molecular weight; (2) strategic fluorination to enhance membrane permeability and metabolic stability; and (3) optimization of hydrophobic substituents to maximize van der Waals contacts without excessive molecular weight increase [1]. These efforts balanced potency enhancement with maintenance of favorable physicochemical properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: